molecular formula C4H5KO3 B12310790 Potassium 4-hydroxybut-2-enoate

Potassium 4-hydroxybut-2-enoate

Cat. No.: B12310790
M. Wt: 140.18 g/mol
InChI Key: VBFBNWBLZDDJAF-TYYBGVCCSA-M
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Description

It is a potassium salt of 4-hydroxybut-2-enoic acid and is commonly employed as a preservative in food, cosmetics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-hydroxybut-2-enoate can be synthesized through the reaction of ethyl (E)-4-bromobut-2-enoate with potassium hydroxide in water. The reaction mixture is stirred at 100°C for 2 hours, then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the compound .

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing 4-hydroxybut-2-enoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the solid potassium salt .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 4-hydroxybut-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.

    Biology: Employed in studies related to microbial inhibition and preservation of biological samples.

    Medicine: Investigated for its potential antimicrobial properties and use in pharmaceutical formulations.

    Industry: Widely used as a preservative in food, cosmetics, and personal care products

Mechanism of Action

Potassium 4-hydroxybut-2-enoate exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and bacteria. It disrupts the cell membrane integrity and interferes with the metabolic processes of microorganisms, leading to their death. The compound targets the cell membrane and metabolic pathways involved in energy production and nutrient transport .

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-hydroxybut-2-enoate: Similar in structure but with sodium as the counterion.

    Calcium 4-hydroxybut-2-enoate: Similar in structure but with calcium as the counterion.

    4-Hydroxybut-2-enoic acid: The parent acid form without the potassium ion.

Uniqueness

Potassium 4-hydroxybut-2-enoate is unique due to its high solubility in water and its effectiveness as a preservative at low concentrations. It is preferred over other salts due to its stability and ease of handling in various applications.

Properties

Molecular Formula

C4H5KO3

Molecular Weight

140.18 g/mol

IUPAC Name

potassium;(E)-4-hydroxybut-2-enoate

InChI

InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1/b2-1+;

InChI Key

VBFBNWBLZDDJAF-TYYBGVCCSA-M

Isomeric SMILES

C(/C=C/C(=O)[O-])O.[K+]

Canonical SMILES

C(C=CC(=O)[O-])O.[K+]

Origin of Product

United States

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